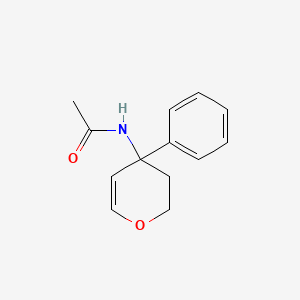
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide: is an organic compound that features a pyran ring fused with a phenyl group and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Formation of 3,4-Dihydro-2H-pyran: This can be achieved through an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Acetamide Formation: The final step involves the acylation of the pyran ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as molecular iodine can be used to facilitate the synthesis under solvent-free conditions at ambient temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of pyran-2-one derivatives.
Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Pyran-2-one derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the phenyl and acetamide groups.
N-Phenylacetamide: Lacks the pyran ring but contains the phenyl and acetamide groups.
4-Phenyl-2H-pyran: Contains the phenyl group but lacks the acetamide group.
Uniqueness
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide is unique due to the combination of the pyran ring, phenyl group, and acetamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
N-(4-phenyl-2,3-dihydropyran-4-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,14,15) |
InChI-Schlüssel |
OMKCTLLKPXGHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CCOC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



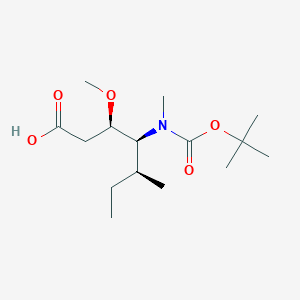
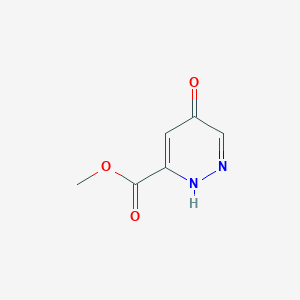
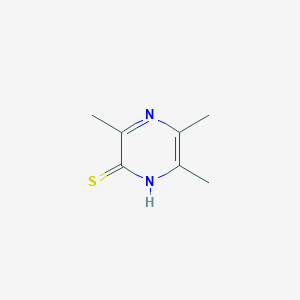
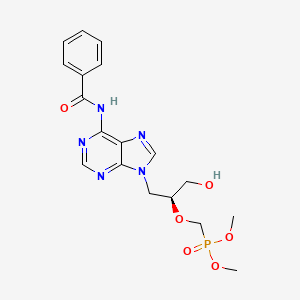
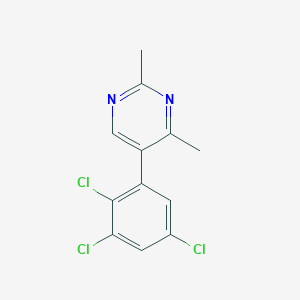
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
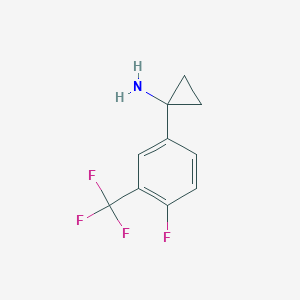
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)


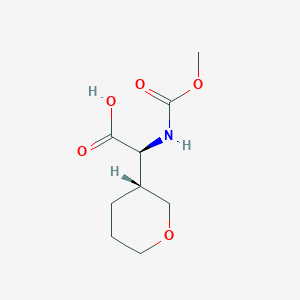
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
